Isopropyl 3-cyanopicolinate Isopropyl 3-cyanopicolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16395804
InChI: InChI=1S/C10H10N2O2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,1-2H3
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Isopropyl 3-cyanopicolinate

CAS No.:

Cat. No.: VC16395804

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 3-cyanopicolinate -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name propan-2-yl 3-cyanopyridine-2-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,1-2H3
Standard InChI Key MKTBXAIHGIDJCP-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C1=C(C=CC=N1)C#N

Introduction

Chemical Identity and Structural Elucidation

Isopropyl 3-cyanopicolinate is defined by the systematic name isopropyl 3-cyano-2-pyridinecarboxylate. Its molecular formula is C₁₀H₁₀N₂O₂, corresponding to a molecular weight of 190.20 g/mol. The compound’s structure integrates a pyridine core, a cyano substituent (–C≡N), and an isopropyl ester group (–OCOOC(CH₃)₂), as illustrated by its SMILES notation: CC(C)OC(=O)C1=C(C=CC=N1)C#N .

Stereochemical and Topological Features

  • Stereochemistry: The compound lacks chiral centers, as confirmed by the absence of stereochemical descriptors in its InChIKey (MKTBXAIHGIDJCP-UHFFFAOYSA-N) .

  • Rotatable Bonds: Three rotatable bonds are present, corresponding to the ester linkage and the isopropyl group .

  • Topological Polar Surface Area (TPSA): Calculated as 63 Ų, indicating moderate polarity influenced by the cyano and ester functionalities .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
XLogP1.6
Topological Polar Surface Area63 Ų
Rotatable Bonds3

Synthetic Pathways and Reaction Dynamics

While no explicit synthetic protocols for isopropyl 3-cyanopicolinate are documented in the reviewed literature, its structure suggests plausible routes analogous to picolinate ester synthesis.

Hypothetical Synthesis Strategies

  • Esterification of 3-Cyanopicolinic Acid:
    Reaction of 3-cyanopicolinic acid with isopropanol under acid catalysis (e.g., H₂SO₄) could yield the target ester via Fischer esterification.

  • Cyanation of Halogenated Precursors:
    Introduction of the cyano group via nucleophilic substitution on a 3-halopicolinate intermediate using cyanide sources (e.g., CuCN).

Challenges in Synthesis

  • Steric Hindrance: The isopropyl group may impede reaction efficiency during esterification.

  • Cyano Group Stability: Sensitivity of the –C≡N group to hydrolysis under acidic or basic conditions necessitates controlled reaction environments.

Physicochemical and Computational Properties

Solubility and Partitioning

  • LogP (XLogP): 1.6, indicating moderate lipophilicity suitable for penetration across biological membranes .

  • Aqueous Solubility: Predicted to be low due to the compound’s hydrophobic isopropyl and aromatic groups.

Spectroscopic Characteristics

Although experimental spectral data (e.g., NMR, IR) are unavailable, computational predictions suggest:

  • IR Spectroscopy: Strong absorptions near 2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O stretch).

  • Mass Spectrometry: A molecular ion peak at m/z 190.07 (M⁺) with fragmentation patterns arising from loss of isopropoxy (–OC₃H₇) and cyano (–CN) groups.

Table 2: Computed Physicochemical Properties

PropertyValue
Exact Mass190.0742 g/mol
Monoisotopic Mass190.0742 g/mol
Heavy Atom Count14
Complexity254
Covalent Bond Units1

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